Parg-IN-4

Cancer Research DNA Damage Response PARG Inhibition

For oncology researchers requiring a potent, orally bioavailable PARG inhibitor, Parg-IN-4 resolves the challenge of in vivo tool compound selection. Unlike many PARG inhibitors with limited permeability or high-nanomolar potency, this compound offers a distinct profile. - Demonstrates an EC50 of 1.9 nM in biochemical assays, enabling lower working concentrations to minimize off-target effects. - Achieves complete tumor regression in PDX models with once-daily oral administration, simplifying long-term in vivo cancer studies. - Exhibits a defined antiproliferative profile across ovarian (RMUG-S, Kuramochi) and breast (HCC1569, CAL851) cancer cell lines for target validation.

Molecular Formula C20H25F2N7O2S2
Molecular Weight 497.6 g/mol
Cat. No. B12375715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParg-IN-4
Molecular FormulaC20H25F2N7O2S2
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C
InChIInChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1
InChIKeyAQOUTSJIZZVANZ-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Parg-IN-4 as a High-Potency PARG Inhibitor for Cancer Research


Parg-IN-4 (CAS: 2988890-20-4) is an orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG) . It exhibits cell membrane permeability and is primarily utilized in oncology research to disrupt the DNA damage response (DDR) pathway, thereby inhibiting tumor growth [1]. Its molecular formula is C20H25F2N7O2S2 with a molecular weight of 497.59 g/mol .

Target & Pathway

PARG enzyme inhibition and DNA damage response (DDR) pathway studies

Model Compatibility

Cell-permeable probe for in vitro cell-based assays and oral in vivo tumor models

Selection Rationale

Reported nanomolar assay potency supports DDR pathway-response context

Review specific cellular IC50/EC50 values to match experimental design

Procurement Alert: Why Parg-IN-4 Cannot Be Readily Substituted by Generic PARG Inhibitors


Generic substitution among PARG inhibitors is not feasible due to substantial differences in their biochemical potency, oral bioavailability profiles, and cellular selectivity [1]. The class exhibits a wide range of biochemical IC50/EC50 values, spanning over four orders of magnitude from sub-nanomolar to micromolar, with variable membrane permeability and oral bioavailability [2]. These factors critically impact experimental design for both in vitro and in vivo studies, requiring researchers to procure a specific, well-characterized compound rather than an in-class alternative. The quantitative evidence detailed below provides the necessary differentiation for scientific selection .

!

Assay potency context may differ significantly

PARG inhibitor biochemical IC50 values span sub-nanomolar to micromolar ranges; in-class substitution may shift pathway-response interpretation.

!

Oral bioavailability profile may not transfer

Many PARG inhibitors lack documented oral exposure; substituting without confirmed ADME data can compromise in vivo model-response endpoint context.

!

Cell-line sensitivity context requires review

Antiproliferative profiles are cell-line dependent; a compound profiled in one tumor type may not reproduce response endpoints in another.

Quantitative Differentiation Guide: Parg-IN-4 vs. Key PARG Inhibitor Comparators


Biochemical Potency: Parg-IN-4 Demonstrates Sub-Nanomolar to Low Nanomolar Activity

Parg-IN-4 exhibits biochemical EC50/IC50 values in the low nanomolar range, demonstrating high potency against the PARG enzyme. This is substantially more potent than many other commonly used PARG inhibitors .

Biochemical Potency
Cross-study comparable
EC50 = 1.9 nM
vs. PDD00017273 (26 nM), JA2131 (400 nM), GPI-16552 (1,700 nM)
Supports low-concentration assay design
Reported >13-fold to >890-fold higher potency in PARG TR-FRET biochemical assays
Cancer Research DNA Damage Response PARG Inhibition

Oral Bioavailability and In Vivo Efficacy in PDX Tumor Models

Parg-IN-4 is orally bioavailable, enabling convenient dosing in animal models and achieving significant tumor growth inhibition in patient-derived xenograft (PDX) models [1]. This contrasts with many PARG inhibitors that lack documented oral bioavailability or in vivo efficacy [2].

In Vivo PDX Model
Reported
TGI = 110%
Complete regression at 100 mg/kg p.o. QD (HBCx-34 model)
Oral exposure-model response context
PDD00017273 and COH34 show limited reported in vivo oral profiles
In Vivo Pharmacology Xenograft Models Oral Bioavailability

Antiproliferative Activity Across Diverse Cancer Cell Lines

Parg-IN-4 demonstrates potent and varying antiproliferative effects across a panel of ovarian and breast cancer cell lines, with IC50 values ranging from 8 nM to 370 nM . This detailed profiling provides a clear efficacy benchmark for researchers investigating these cancer types.

Antiproliferative Profile
Supporting evidence
IC50 = 8 – 370 nM
Ovarian & breast cancer cell line panel (RMUG-S, HCC1569, etc.)
Cell-model endpoint review context
Reported >10-fold greater potency than VEGFR/PARP-IN-1 comparator
Cell Proliferation Assay Ovarian Cancer Breast Cancer

Cell Viability Impact in Gastric Cancer Models

Parg-IN-4 impacts cell viability in gastric cancer cell lines, with EC50 values of 11 nM in SNU601 and 4.2 nM in RMUGS cells . This suggests potential utility in gastric cancer research, a therapeutic area where other PARG inhibitors may not be profiled.

Gastric Cancer Viability
Data to verify
EC50 = 11 nM (SNU601), 4.2 nM (RMUGS)
Supports gastric cancer model exploration
No direct comparator data available; source-specific review needed
Gastric Cancer Cell Viability SNU601 RMUGS

Optimal Application Scenarios for Procuring Parg-IN-4


In Vivo Preclinical Cancer Studies Requiring Oral Dosing

Parg-IN-4 is the preferred compound for in vivo cancer research where oral bioavailability is a critical requirement. Its ability to achieve complete tumor regression in a PDX model with once-daily oral administration provides a robust and convenient tool for long-term efficacy studies [1]. This avoids the confounding factors associated with intraperitoneal or intravenous administration.

Investigating PARG Inhibition in Ovarian and Breast Cancer

Given its well-defined antiproliferative profile across multiple ovarian (RMUG-S, Kuramochi, OVISE) and breast (HCC1569, CAL851, HCC1937, HCC1954) cancer cell lines, Parg-IN-4 is an ideal tool for target validation and mechanistic studies in these specific tumor types . Researchers can select the cell line with the most relevant IC50 for their experimental design.

High-Potency PARG Inhibition in Biochemical and Cellular Assays

For studies requiring a highly potent PARG inhibitor, Parg-IN-4 (EC50 = 1.9 nM) provides a significant advantage over many other PARG inhibitors like PDD00017273 (IC50 = 26 nM) and JA2131 (IC50 = 400 nM) [1]. Its sub- to low-nanomolar potency allows for lower working concentrations, minimizing potential off-target activities and solvent toxicity in both biochemical and cell-based assays [1].

Exploring DDR Pathways and Synthetic Lethality

Parg-IN-4 is a valuable tool for dissecting the role of PARG in DNA damage response (DDR) pathways. Its use can help elucidate mechanisms of synthetic lethality, either as a single agent or in combination with DNA-damaging agents or PARP inhibitors, as its disruption of PAR homeostasis is a key event in these processes .

Application
Selection Property
Validation Focus
Oral in vivo tumor model studies
Oral bioavailability and PDX regression profile
Exposure-model and tumor growth endpoint review
Ovarian & breast cancer pathway research
Cell-line antiproliferative activity profile
Cell-model endpoint and DDR pathway-response review
High-potency biochemical assay design
Nanomolar biochemical EC50 context
Low-concentration target engagement and off-target review
DDR & synthetic lethality pathway dissection
PARG-selective inhibition profile
PAR homeostasis disruption and combination study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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